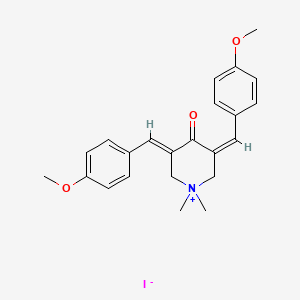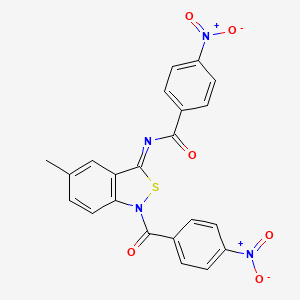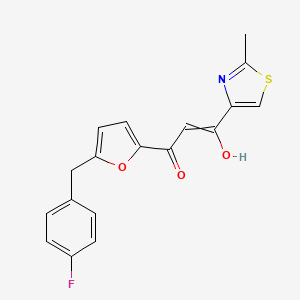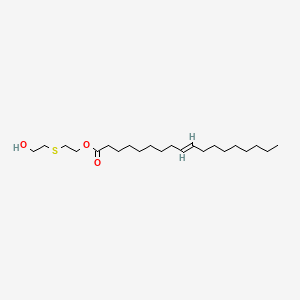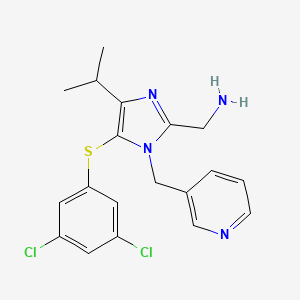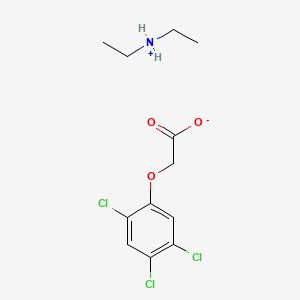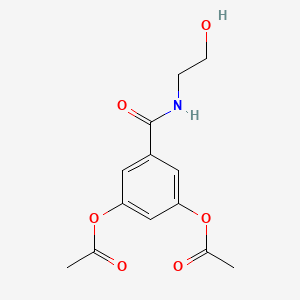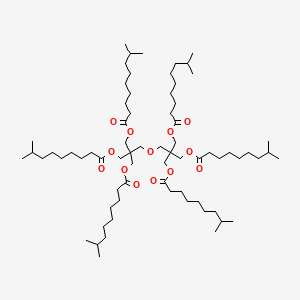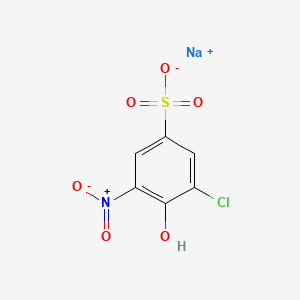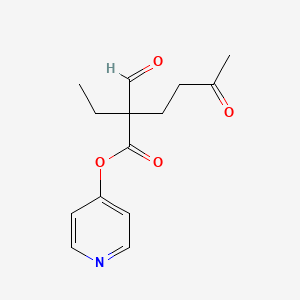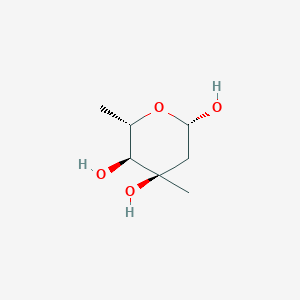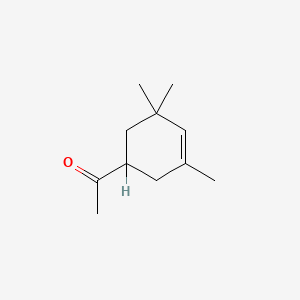
1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 299-796-2, also known as 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with ethyl magnesium bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves the catalytic hydrogenation of 3,5,5-trimethylcyclohex-2-en-1-one followed by a Friedel-Crafts acylation reaction. This method ensures high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexene ring structure allows for hydrophobic interactions with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5,5-trimethylcyclohexyl)ethanone: Similar structure but lacks the double bond in the cyclohexene ring.
1-(3,5-dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure with one less methyl group.
Uniqueness
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry.
Properties
CAS No. |
93904-57-5 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(3,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h6,10H,5,7H2,1-4H3 |
InChI Key |
LRDNMLFVQONIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


